Dianhydro-D-glucitol hydrogen maleate
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Overview
Description
Dianhydro-D-glucitol hydrogen maleate is a compound with the molecular formula C10H12O7. It is known for its unique structure, which includes multiple bonds, hydroxyl groups, and ether linkages . This compound is widely used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of Dianhydro-D-glucitol hydrogen maleate involves the reaction of Dianhydro-D-glucitol with maleic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Dianhydro-D-glucitol hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
Dianhydro-D-glucitol hydrogen maleate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer and building block for various polymers and functional materials.
Biology: The compound’s stability makes it suitable for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of Dianhydro-D-glucitol hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological and chemical processes. Its hydroxyl groups and ether linkages play a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
Dianhydro-D-glucitol hydrogen maleate can be compared with similar compounds such as:
Dianhydro-D-glucitol: Known for its use as a monomer in polymer synthesis.
Isosorbide: Another bicyclic sugar alcohol with applications in polymer science and medicine.
Dianhydro-D-sorbitol: Used in the synthesis of biodegradable materials and as a fuel additive.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
CAS No. |
93894-00-9 |
---|---|
Molecular Formula |
C10H12O7 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
(Z)-4-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H12O7/c11-5-3-15-10-6(4-16-9(5)10)17-8(14)2-1-7(12)13/h1-2,5-6,9-11H,3-4H2,(H,12,13)/b2-1-/t5-,6+,9+,10+/m0/s1 |
InChI Key |
NDFRYXBNJZOPGR-WPCMCKQUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)OC(=O)/C=C\C(=O)O)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)OC(=O)C=CC(=O)O)O |
Origin of Product |
United States |
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